An In-depth Technical Guide to the Chemical and Biological Properties of Velutin
An In-depth Technical Guide to the Chemical and Biological Properties of Velutin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a natural flavonoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Velutin, with a particular focus on its modulation of key signaling pathways implicated in inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
Velutin, systematically named 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one, is a dimethoxyflavone.[1][2] Its chemical structure is characterized by a flavone backbone with hydroxyl and methoxy substitutions that are crucial for its biological activity.
Chemical Structure:
Table 1: Chemical and Physical Properties of Velutin
| Property | Value | Reference(s) |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | [1][2] |
| Molecular Formula | C₁₇H₁₄O₆ | [3] |
| Molecular Weight | 314.29 g/mol | |
| CAS Number | 25739-41-7 | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | 567.5°C at 760 mmHg | |
| Density | 1.402 g/cm³ | |
| Solubility | Soluble in DMSO (50 mg/mL) | |
| SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Velutin would exhibit characteristic chemical shifts corresponding to its flavonoid structure, including signals for the aromatic protons and carbons of the A and B rings, the methoxy groups, and the hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of Velutin is expected to show absorption bands characteristic of its functional groups.
Table 2: Predicted IR Absorption Bands for Velutin
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (ketone) | 1660-1640 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ether) | 1275-1200 |
| C-O stretch (alcohol/phenol) | 1260-1000 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids like Velutin typically displays two major absorption bands in the ranges of 240-285 nm (Band II, corresponding to the A ring) and 300-400 nm (Band I, corresponding to the B ring).
Mass Spectrometry (MS)
Mass spectrometry data for Velutin would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with the flavonoid structure. The Metabolomics Workbench repository contains mass spectral data for Velutin under different conditions.
Biological Activity and Mechanism of Action
Velutin exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It has been shown to be a potent inhibitor of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 3: Quantitative Biological Activity of Velutin
| Assay | Target/Cell Line | IC₅₀/EC₅₀ | Reference(s) |
| NF-κB Activation (SEAP reporter assay) | RAW-blue cells | 2.0 µM |
The primary mechanism underlying the anti-inflammatory effects of Velutin involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Velutin demonstrates a strong inhibitory effect on the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It achieves this by blocking the degradation of the inhibitor of NF-κB (IκBα), which otherwise sequesters NF-κB in the cytoplasm.
Caption: Velutin inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
Velutin also inhibits the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are involved in the production of TNF-α and IL-6.
Caption: Velutin modulates the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Velutin.
Isolation of Velutin from Flammulina velutipes
A reported method for isolating Velutin from the fruiting bodies of the winter mushroom (Flammulina velutipes) involves a multi-step chromatographic procedure.
Protocol:
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Extraction: Homogenize fresh or dried fruiting bodies of Flammulina velutipes in an appropriate solvent (e.g., methanol or ethanol).
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Filtration and Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure to obtain a crude extract.
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Ion Exchange Chromatography:
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Load the crude extract onto a DEAE-cellulose column.
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Elute with a salt gradient (e.g., 0-1 M NaCl) to separate components based on charge.
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Collect fractions and monitor for the presence of Velutin using a suitable analytical method (e.g., HPLC).
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Further Purification (SP-Sepharose):
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Pool the Velutin-containing fractions and load them onto an SP-Sepharose column.
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Elute with a salt gradient to further purify the compound.
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Affinity Chromatography (Affi-gel blue gel):
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As a final purification step, apply the partially purified Velutin to an Affi-gel blue gel column.
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Elute with a suitable buffer to obtain highly purified Velutin.
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Verification: Confirm the identity and purity of the isolated Velutin using spectroscopic methods (NMR, MS) and HPLC.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like Velutin.
Materials:
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HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid and a control Renilla luciferase plasmid.
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Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
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Velutin stock solution (dissolved in DMSO).
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NF-κB stimulus (e.g., TNF-α or LPS).
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Dual-luciferase reporter assay system.
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Luminometer.
Protocol:
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Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with various concentrations of Velutin (and a vehicle control, e.g., DMSO) for 1-2 hours.
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Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours. Include an unstimulated control.
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Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
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Luciferase Activity Measurement:
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Transfer the cell lysate to a white-walled 96-well plate.
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Measure the firefly luciferase activity using a luminometer.
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Subsequently, measure the Renilla luciferase activity in the same wells.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
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Calculate the percentage of NF-κB inhibition for each concentration of Velutin relative to the stimulated control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Velutin concentration and fitting the data to a dose-response curve.
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Western Blot for Phosphorylated Proteins (IκBα, p38, JNK)
This protocol is used to detect the phosphorylation status of specific proteins in a signaling pathway.
Materials:
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RAW 264.7 macrophages or other suitable cell line.
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Cell culture medium.
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Velutin stock solution.
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Stimulus (e.g., LPS).
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Lysis buffer containing protease and phosphatase inhibitors.
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Protein assay kit (e.g., BCA).
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SDS-PAGE gels and electrophoresis apparatus.
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PVDF or nitrocellulose membranes.
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Transfer buffer and apparatus.
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Imaging system.
Protocol:
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Cell Treatment: Seed and treat cells with Velutin and/or a stimulus as described in the luciferase assay protocol.
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Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
Caption: General experimental workflow for studying Velutin's anti-inflammatory effects.
Conclusion
Velutin is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways makes it an attractive candidate for the development of novel therapeutic agents for inflammatory diseases. This technical guide provides a solid foundation of its chemical and biological characteristics, along with detailed experimental protocols, to support and guide future research in this area. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.
